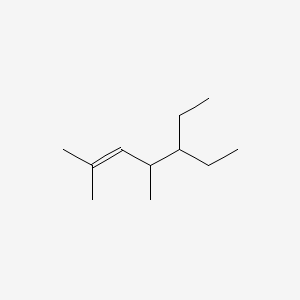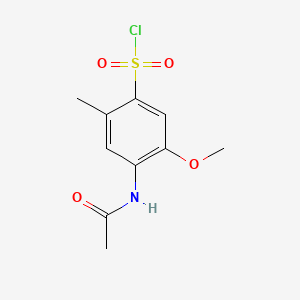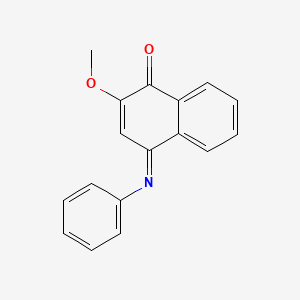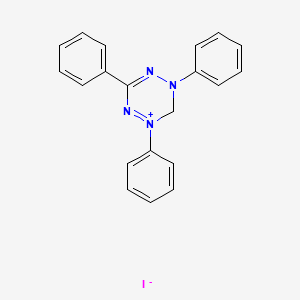
1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide is a chemical compound with the molecular formula C20H17Cl4FeN4 It is a tetrazine derivative, which is a class of heterocyclic compounds containing a six-membered ring with four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide typically involves the reaction of hydrazine with benzonitrile, followed by oxidation. . The reaction conditions usually require mild oxidation to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products.
Reduction: It can be reduced under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, especially at room temperature.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary, with some requiring mild conditions while others need harsher conditions or specific catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield different substituted tetrazine compounds.
Scientific Research Applications
1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other tetrazine derivatives.
Medicine: Investigated for its potential therapeutic uses, such as antifibrotic and antihypertensive agents.
Industry: Utilized in the development of photoluminescent materials and organic nonlinear optical materials.
Mechanism of Action
The mechanism of action of 1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide involves its interaction with specific molecular targets and pathways. For instance, some tetrazine derivatives are known to inhibit monoamine oxidase, which can lead to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to 1,3,5-Triphenyl-5,6-dihydro-1,2,4,5-tetrazin-1-ium iodide include:
Uniqueness
This compound is unique due to its tetrazine ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
CAS No. |
72024-83-0 |
|---|---|
Molecular Formula |
C20H17IN4 |
Molecular Weight |
440.3 g/mol |
IUPAC Name |
2,4,6-triphenyl-3H-1,2,4,5-tetrazin-2-ium;iodide |
InChI |
InChI=1S/C20H17N4.HI/c1-4-10-17(11-5-1)20-21-23(18-12-6-2-7-13-18)16-24(22-20)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 |
InChI Key |
MRRUVZJUVWSDQC-UHFFFAOYSA-M |
Canonical SMILES |
C1N(N=C(N=[N+]1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




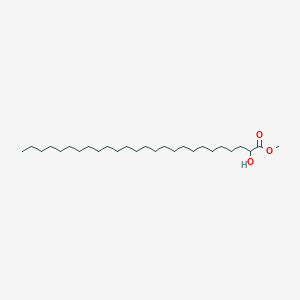

![Bicyclo[4.2.0]oct-1(6)-ene-2,5-dione](/img/structure/B14458347.png)
![3-(Diethylamino)-6-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14458349.png)


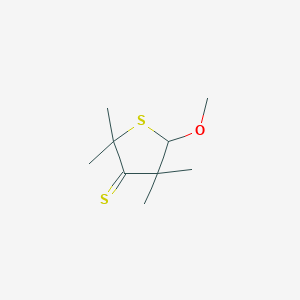

![2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B14458378.png)
